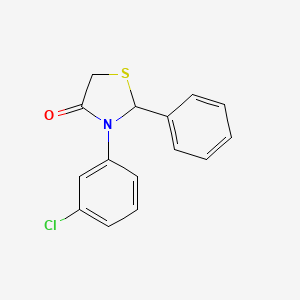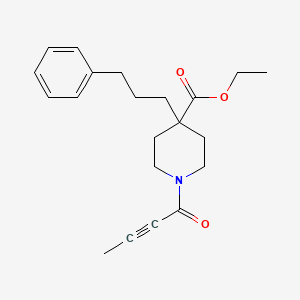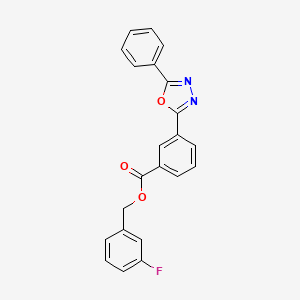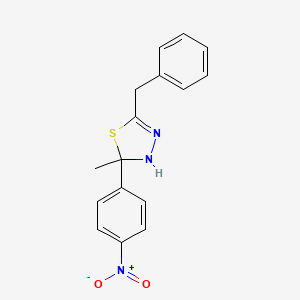![molecular formula C18H20F3NO B4921469 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been widely used for scientific research purposes due to its potential therapeutic effects on various disorders.
Wirkmechanismus
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are responsible for regulating the levels of serotonin in the brain. By binding to these receptors, 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can increase the levels of serotonin and enhance its activity, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been found to induce various biochemical and physiological effects in the body, including changes in heart rate, blood pressure, and body temperature. It can also affect the levels of various neurotransmitters such as dopamine, norepinephrine, and GABA, which are involved in regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine in lab experiments is its ability to selectively target serotonin receptors, which can help researchers study the role of serotonin in various disorders. However, 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has some limitations, including its potential for abuse and dependence, which can make it difficult to use in human studies.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, including investigating its potential therapeutic effects on other disorders such as schizophrenia and addiction. Researchers can also explore the use of 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine in combination with other drugs to enhance its therapeutic effects and reduce its potential for abuse. Additionally, the development of novel 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine analogs with improved pharmacological properties can help to expand its potential therapeutic applications.
Synthesemethoden
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can be synthesized through the reaction between 4-methoxyphenyl-2-propanone and 4-(trifluoromethyl)benzylamine. The reaction is usually carried out under acidic conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been extensively studied for its potential therapeutic effects on various disorders such as anxiety, depression, and obsessive-compulsive disorder. It has been found to act as a serotonin receptor agonist, which can modulate the levels of serotonin in the brain and regulate mood and behavior.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(11-14-5-9-17(23-2)10-6-14)22-12-15-3-7-16(8-4-15)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTTZHIQRNFIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)
![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)


![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)


![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)